1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene
Overview
Description
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of trifluoromethyl ethers. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique properties, making this compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the trifluoromethoxy group is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include hydrocarbons and partially reduced derivatives.
Scientific Research Applications
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of agrochemicals, materials science, and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-fluoro-2-methyl-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The fluorine atom can form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene
- 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene
- 1-Fluoro-2-methyl-3-(methoxy)benzene
Uniqueness
1-Fluoro-2-methyl-3-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and agrochemicals where these properties are desirable .
Properties
IUPAC Name |
1-fluoro-2-methyl-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPMNEJWZOXMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.